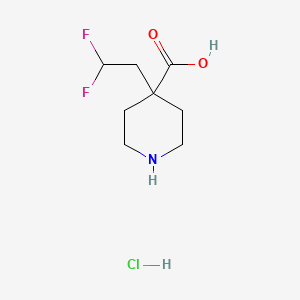

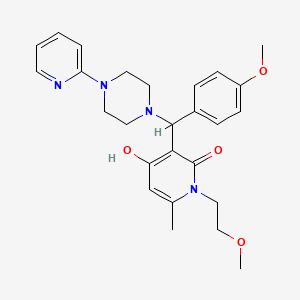

![molecular formula C18H22N2O2 B2955776 N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide CAS No. 449751-68-2](/img/structure/B2955776.png)

N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide, commonly known as DMAA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. DMAA is a powerful stimulant that has been used in the past as a dietary supplement and performance enhancer. However,

Aplicaciones Científicas De Investigación

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has explored the development of new chemical entities, including derivatives of N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide, for potential use as anticancer, anti-inflammatory, and analgesic agents. One study focused on synthesizing a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives to assess their anticancer activity against breast cancer and neuroblastoma cells, as well as their anti-inflammatory and analgesic activities. The findings suggested that certain derivatives exhibited promising therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).

Synthesis and Characterization of Metallophthalocyanines

Another research area involves the synthesis and characterization of metallophthalocyanines with phenoxyacetamide units. A study reported the preparation of zinc(II) phthalocyanine derivatives starting from N-[4-(3,4-dicyanophenoxy)phenyl]acetamide. These compounds demonstrated increased solubility compared to unsubstituted phthalocyanines, which could be beneficial in various applications, including photodynamic therapy and as dye materials (Ağırtaş & İzgi, 2009).

Radiosynthesis of Chloroacetanilide Herbicides

Radiosynthesis techniques have also been applied to compounds related to N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide, specifically for the production of chloroacetanilide herbicides like acetochlor. These compounds are crucial for studying their metabolism and mode of action, facilitating the understanding of their environmental impact and degradation pathways (Latli & Casida, 1995).

Conversion to Bioactive N-Acylphenolamine

An intriguing application is the conversion of acetaminophen, a compound structurally related to N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide, to bioactive N-acylphenolamine (AM404) in the nervous system. This process involves conjugation with arachidonic acid, highlighting a novel pathway for drug metabolism and suggesting potential therapeutic uses for related compounds (Högestätt et al., 2005).

Photodegradation of Environmental Contaminants

Research into the photoassisted Fenton reaction for the complete oxidation of environmental contaminants such as metolachlor, a chloroacetanilide herbicide, shows the potential for compounds like N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide to be involved in environmental remediation processes. These studies indicate the feasibility of mild and effective treatments for dilute pesticide wastes, contributing to safer environmental practices (Pignatello & Sun, 1995).

Propiedades

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-14-7-5-6-8-17(14)22-13-18(21)19-15-9-11-16(12-10-15)20(2)3/h5-12H,4,13H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIJDXSACKXVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[[5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2955694.png)

![3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2955696.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955697.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2955700.png)

![2-Chloro-1-(5-oxa-2-azaspiro[3.4]oct-7-en-2-yl)propan-1-one](/img/structure/B2955704.png)

![3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2955712.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2955713.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2955714.png)

![N-benzyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955716.png)